molecular formula C17H22N2O4 B13965194 N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

Cat. No.: B13965194
M. Wt: 318.4 g/mol
InChI Key: WXOIXGATAYRCFO-UHFFFAOYSA-N
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Description

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is a synthetic organic compound featuring a quinoline moiety, a propionic acid backbone, and a tert-butoxycarbonyl (Boc) protecting group on the amino group. The Boc group enhances stability during synthetic procedures, particularly in peptide synthesis or medicinal chemistry applications where selective deprotection is required . This compound’s structure combines the rigidity of the quinoline ring with the versatility of the amino acid side chain, making it a valuable intermediate in drug discovery and materials science.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-quinolin-4-yl]propanoic acid

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-9-8-11(10-13(18)15(20)21)12-6-4-5-7-14(12)19/h4-8,13H,9-10,18H2,1-3H3,(H,20,21)

InChI Key

WXOIXGATAYRCFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C2=CC=CC=C21)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Strategies for N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

General Considerations

The synthesis of this compound typically involves:

  • Construction or introduction of the quinolin-4-yl substituent on the propionic acid backbone.
  • Protection of the amino group with the Boc group to prevent side reactions.
  • Maintenance of stereochemical purity if chiral centers are involved.

Key Preparation Methods

Direct Functionalization of Quinoline Derivatives

One approach involves starting from 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, which can be Boc-protected subsequently. The quinoline ring system is already present, and the amino acid backbone is functionalized at the 3-position with the quinolin-4-yl group. Protection of the amino group with Boc anhydride under standard conditions yields this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions such as Negishi coupling have been employed for the synthesis of protected amino acid derivatives bearing aromatic substituents. For example, the coupling of a protected iodoalanine zinc homoenolate with aryl halides under Pd(0) catalysis allows for the installation of various aryl groups, including quinoline derivatives, on the alpha carbon of amino acids.

  • Reaction Conditions: Pd(0) catalyst, organozinc reagents, inert atmosphere.
  • Advantages: High regio- and stereoselectivity, broad substrate scope.
  • Example: Coupling of N-Boc-iodoalanine with 4-bromoquinoline to yield the Boc-protected amino acid with a quinolin-4-yl side chain.
Nitroalkene Addition and Subsequent Reduction

Another synthetic route involves the addition of bisalkyl zinc reagents to nitroalkenes bearing quinoline substituents, followed by reduction of the nitro group to the amino group and Boc protection. This method allows for the stereoselective synthesis of beta-amino acid precursors.

  • Key Steps:
    • Addition of diethyl zinc to methyl-3-nitropropenoate derivatives.
    • Catalytic transfer hydrogenation to reduce the nitro group.
    • Boc protection of the resulting amino group.
    • Ester hydrolysis to yield the free acid.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Outcome/Notes
Amino acid backbone preparation Starting from 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid Provides the quinoline-substituted amino acid core
Boc Protection Boc anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature Efficient protection of amino group, yielding N-Boc derivative
Negishi Cross-Coupling Pd(0) catalyst, Zn homoenolate of N-Boc-iodoalanine, aryl halide (e.g., 4-bromoquinoline), inert atmosphere, mild heating High yield of Boc-protected quinolinyl amino acid, stereocontrol possible
Nitroalkene Addition Diethyl zinc, Cu-phosphoramidite catalyst, methyl-3-nitropropenoate derivatives Stereoselective addition forming beta-amino acid precursors
Nitro Group Reduction Catalytic transfer hydrogenation (e.g., ammonium formate) Converts nitro group to amino group for further functionalization
Ester Hydrolysis Acidic or basic hydrolysis Yields free acid form of the amino acid

Research Discoveries and Optimization

  • Stereoselectivity: The use of chiral catalysts such as Cu-phosphoramidite complexes in the addition of organozinc reagents to nitroalkenes has been shown to achieve enantiomeric excesses up to 92%, crucial for the biological activity of the amino acid derivatives.

  • Cross-Coupling Efficiency: Pd-catalyzed Negishi coupling offers a robust method for the direct installation of quinoline moieties onto protected amino acid frameworks, with high yields and minimal racemization.

  • Protection Strategies: Boc protection remains the preferred method for amino group protection due to its stability under various reaction conditions and ease of removal in later synthetic steps.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct Boc Protection 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid Boc anhydride, base, solvent Simple, direct Requires quinoline-substituted amino acid precursor
Pd-Catalyzed Negishi Coupling N-Boc-iodoalanine zinc homoenolate + 4-bromoquinoline Pd(0), Zn reagent, inert atmosphere High regio- and stereoselectivity Requires organometallic reagents
Nitroalkene Addition + Reduction Nitropropenoate derivatives Diethyl zinc, Cu catalyst, catalytic hydrogenation High stereoselectivity Multi-step, requires reduction step

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, while the quinoline moiety can interact with various biological targets, such as enzymes and receptors. The propionic acid side chain can also play a role in the compound’s activity by influencing its solubility and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Boc-2-Amino-3-quinolin-4-yl-propionic acid with analogous compounds, focusing on structural features, functional groups, and inferred applications based on catalog data and related research trends.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula CAS RN Potential Applications Reference
This compound Quinoline ring, Boc-protected amino acid C₁₇H₂₀N₂O₄ Not provided Drug intermediates, CNS-targeting agents
4-N-Boc-amino-3-fluorophenylboronic acid Fluorophenyl, Boc-amino, boronic acid C₁₁H₁₅BFNO₄ 218301-87-2 Suzuki-Miyaura cross-coupling reactions
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid Fluoroindole, Boc-protected amino acid C₁₆H₁₈FN₂O₄ Not provided Peptide mimetics, kinase inhibitors
2-N-Fmoc-amino-3-(2-N-Boc-amino-pyrrolidinyl)propionic acid Dual Boc/Fmoc protection, pyrrolidine ring C₂₇H₃₂N₂O₆ Not provided Solid-phase peptide synthesis
(R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid Isoxazole ring, free amino/carboxy groups C₇H₁₀N₂O₅ Not provided Neurotransmitter analogs, enzyme studies

Key Observations

Quinoline’s planar structure may enhance binding to hydrophobic pockets in proteins compared to smaller aromatic systems . Boronic acid derivatives (e.g., 4-N-Boc-amino-3-fluorophenylboronic acid) are tailored for cross-coupling reactions, unlike the carboxylic acid focus of the target compound .

Protecting Group Strategies

  • The Boc group in the target compound contrasts with Fmoc (fluorenylmethyloxycarbonyl) in . Boc is acid-labile, whereas Fmoc is base-sensitive, enabling orthogonal protection in multi-step syntheses .

Biological Relevance Indole- and isoxazole-containing analogs () are prevalent in CNS drug discovery due to structural mimicry of neurotransmitters like serotonin or glutamate . The quinoline-based compound may exhibit distinct pharmacokinetic properties, such as improved blood-brain barrier penetration.

Synthetic Utility

  • Dual-protected compounds (e.g., Boc/Fmoc in ) are optimized for automated peptide synthesis, whereas the target compound’s single Boc group suggests utility in simpler, solution-phase reactions .

Table 2: Physicochemical Properties (Inferred)

Property This compound 4-N-Boc-amino-3-fluorophenylboronic acid (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid
Molecular Weight (g/mol) ~316.36 255.05 ~330.33
Solubility Moderate in DMSO, low in water High in THF, moderate in water Low in water, high in DMF
Stability Acid-sensitive (Boc deprotection) Air-sensitive (boronic acid) Light-sensitive (indole)

Research and Application Gaps

  • Limited Direct Studies: No experimental data on the target compound’s biological activity or synthetic yields were found in the provided evidence. Comparisons are extrapolated from structural analogs.
  • Quinoline-Specific Advantages: Quinoline’s inherent fluorescence (absent in phenyl/indole analogs) could enable imaging applications, but this remains unexplored in the cited sources.

Biological Activity

N-Boc-2-amino-3-quinolin-4-yl-propionic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a quinoline moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C₁₇H₂₀N₂O₄, with a molecular weight of approximately 316.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity under specific conditions. The quinoline ring structure allows for intercalation with DNA and interaction with various enzymes and receptors, potentially modulating their activity.

The biological activity of this compound primarily involves:

  • DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which may lead to cell death.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological pathways, including neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders . This inhibition can reduce excessive nitric oxide production, thereby alleviating associated pathological conditions.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways and biological responses.

Antimicrobial Properties

This compound exhibits antimicrobial properties attributed to the quinoline structure. Studies indicate that quinoline derivatives can inhibit bacterial growth by disrupting essential cellular processes.

Anticancer Potential

Research has highlighted the anticancer potential of quinoline derivatives, including this compound. The compound's ability to intercalate with DNA and inhibit key enzymes involved in cancer progression positions it as a candidate for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(quinolin-2-yl)propanoic acidC₁₇H₂₀N₂O₄Different position for quinoline substitution
(S)-2-Amino-3-(quinolin-4-yl)acetic acidC₁₆H₁₉N₂O₄Acetic acid moiety instead of propionic acid
N-Boc-L-alanineC₇H₁₃N₃O₄Simpler structure without quinoline moiety

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that related compounds could effectively inhibit nNOS with improved selectivity compared to other nitric oxide synthase isoforms . This suggests that N-Boc derivatives may exhibit similar or enhanced selectivity in therapeutic applications.
  • Antibacterial Activity : Research indicated that quinoline derivatives possess significant antibacterial activity against various strains, including resistant bacteria, highlighting the potential of N-Boc derivatives in developing new antibiotics .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of N-Boc derivatives to specific biological targets, suggesting potential pathways through which these compounds exert their effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Boc-2-Amino-3-quinolin-4-yl-propionic acid with high enantiomeric purity?

  • Methodology : Use Boc-protection (tert-butyloxycarbonyl) during solid-phase peptide synthesis (SPPS) to safeguard the amino group. Coupling reagents like HBTU or DCC can enhance reaction efficiency. Post-synthesis, purify via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to isolate the desired enantiomer .
  • Validation : Confirm purity (>98%) via LC-MS and characterize stereochemistry using circular dichroism (CD) spectroscopy or chiral HPLC .

Q. How should researchers optimize Boc deprotection while preserving the quinoline moiety’s integrity?

  • Methodology : Use mild acidic conditions (e.g., 30% TFA in DCM for 2–4 hours at 0°C) to cleave the Boc group. Avoid prolonged exposure to strong acids (e.g., HCl) to prevent quinoline ring degradation. Monitor reaction progress via TLC (Rf shift) or in situ FTIR for carbonyl group disappearance .

Q. What analytical techniques are critical for confirming the compound’s structural identity?

  • Methodology :

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify Boc-group signals (δ ~1.4 ppm for tert-butyl) and quinoline aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal structure determination if suitable crystals are obtained .
  • Elemental analysis : Validate C, H, N percentages against theoretical values (e.g., C: ~60%, H: ~6%, N: ~8%) .

Advanced Research Questions

Q. How can this compound be applied in studying glutamate receptor interactions, given its quinoline and amino acid motifs?

  • Methodology : Functionalize the carboxylic acid group to create fluorescent probes (e.g., NHS esters) for tracking receptor localization. Use electrophysiology (patch-clamp) to assess NMDA/AMPA receptor modulation. Cross-reference with cloned glutamate receptor assays (e.g., HEK293 cells expressing GluA2 subunits) to evaluate binding affinity .
  • Data Analysis : Compare dose-response curves (EC50_{50}) with controls like quinolinic acid (a known NMDA agonist) to identify competitive inhibition .

Q. What experimental approaches resolve contradictions in spectroscopic data during structural characterization?

  • Methodology :

  • Dynamic NMR : Detect rotameric equilibria in solution that may cause signal splitting.
  • DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian 16) to match experimental data and identify conformational preferences .
  • Cross-validation : Correlate crystallographic data (bond lengths/angles) with computational models to resolve ambiguities .

Q. How can researchers leverage this compound in designing peptide-based inhibitors for metalloproteinases?

  • Methodology : Incorporate the quinoline moiety as a zinc-binding group (ZBG) in peptide scaffolds. Synthesize analogs via Fmoc-SPPS, substituting the Boc group with other protecting groups (e.g., Alloc) for orthogonal deprotection. Test inhibitory activity using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH2_2) and measure IC50_{50} values via kinetic assays .

Data Handling and Validation

Q. What protocols ensure reproducibility in Boc-deprotection and subsequent coupling reactions?

  • Methodology :

  • Standardize reaction conditions : Use anhydrous solvents (e.g., DMF, DCM) and inert atmosphere (N2_2/Ar) to prevent side reactions.
  • Monitor intermediates : Use LC-MS to track Boc removal and confirm intermediate masses (e.g., [M+H]+^+ for deprotected amine).
  • Quality control : Validate batch consistency via 1H^1\text{H}-NMR and elemental analysis .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., quinoline-Zn2+^{2+} coordination in MMP-9).
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.
  • Experimental validation : Compare simulation results with SPR (surface plasmon resonance) data to refine force field parameters .

Notes for Experimental Design

  • Storage : Store at 0–6°C under anhydrous conditions to prevent Boc-group hydrolysis .
  • Contradiction management : Apply iterative qualitative analysis (e.g., triangulate NMR, HPLC, and activity data) to resolve inconsistencies .

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